N-[3-(aminocarbonyl)-2-methylphenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide
Overview
Description
N-[3-(aminocarbonyl)-2-methylphenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C15H21N3O4S and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.12527733 g/mol and the complexity rating of the compound is 550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis and Chemical Analysis
- Tandem Mass Spectrometry : A study on growth hormone secretagogues, including compounds with piperidine and sulfonamide functionalities, revealed insights into amide bond cleavage and gas-phase rearrangement, demonstrating the complex behavior of these molecules under mass spectrometric analysis (Qin, 2002).
- Synthetic Routes to Piperidines : Research on the synthesis of piperidines, pyrrolizidines, indolizidines, and quinolizidines from acetylenic sulfones with beta and gamma-chloroamines highlights innovative approaches to constructing complex nitrogen-containing heterocycles, relevant for the development of therapeutic agents (Back & Nakajima, 2000).
- Nanofiltration Membranes : A study on the synthesis of novel sulfonated thin-film composite nanofiltration membranes for dye treatment applications demonstrates the utility of sulfonated aromatic diamine monomers in enhancing membrane hydrophilicity and separation efficiency, relevant for environmental remediation technologies (Liu et al., 2012).
Pharmacological Applications
- Phospholipase A2 Inhibitors : The synthesis and biological evaluation of substituted benzenesulfonamides as potent membrane-bound phospholipase A2 inhibitors demonstrate the therapeutic potential of sulfonamide derivatives in cardiovascular diseases (Oinuma et al., 1991).
- Serotonin Receptor Agonists : Research into benzamide derivatives as serotonin 4 receptor agonists showcases the design and synthesis of molecules with potential applications in gastrointestinal motility disorders, underscoring the importance of piperidine derivatives in medicinal chemistry (Sonda et al., 2003).
Properties
IUPAC Name |
N-(3-carbamoyl-2-methylphenyl)-1-methylsulfonylpiperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-10-12(14(16)19)4-3-5-13(10)17-15(20)11-6-8-18(9-7-11)23(2,21)22/h3-5,11H,6-9H2,1-2H3,(H2,16,19)(H,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJMRHQDLPQLEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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